N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-N'-(3-CHLORO-2-METHYLPHENYL)THIOUREA
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Overview
Description
N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-N’-(3-CHLORO-2-METHYLPHENYL)THIOUREA is a complex organic compound that belongs to the class of thioureas This compound is characterized by its unique structure, which includes a quinazoline ring and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-N’-(3-CHLORO-2-METHYLPHENYL)THIOUREA typically involves the reaction of 4-methyl-2-quinazolinamine with 3-chloro-2-methylphenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires refluxing for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-N’-(3-CHLORO-2-METHYLPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-N’-(3-CHLORO-2-METHYLPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-N’-(3-CHLORO-2-METHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-Amino[(4-methyl-2-quinazolinyl)amino]methylene}-2-chloroacetamide
- N-{(E)-Amino[(4-methyl-2-quinazolinyl)amino]methylene}acetamide
Uniqueness
N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-N’-(3-CHLORO-2-METHYLPHENYL)THIOUREA is unique due to its specific combination of a quinazoline ring and a thiourea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1E)-1-[amino-[(4-methylquinazolin-2-yl)amino]methylidene]-3-(3-chloro-2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6S/c1-10-13(19)7-5-9-14(10)23-18(26)25-16(20)24-17-21-11(2)12-6-3-4-8-15(12)22-17/h3-9H,1-2H3,(H4,20,21,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFUEICHOXOCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N=C(N)NC2=NC3=CC=CC=C3C(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=S)/N=C(\N)/NC2=NC3=CC=CC=C3C(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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